GB-110 hydrochloride

PAR2 agonism Calcium mobilization HT29 cells

GB-110 hydrochloride is the preferred non-peptidic PAR2 agonist for researchers requiring unambiguous target engagement. With an EC50 of 0.28 μM, it selectively activates PAR2 without PAR1 cross-reactivity, eliminating confounding off-target effects. Its non-peptidic scaffold confers serum stability and oral bioavailability, enabling chronic in vivo dosing. Equipotent to 2f-LIGRLO-NH2 yet chemically distinct, it serves as an ideal comparator for biased signaling studies. Validated in vivo formulation (≥2.33 mg/mL) supports reliable administration. Choose GB-110 hydrochloride for reproducible, translatable PAR2 research.

Molecular Formula C33H49ClN6O5
Molecular Weight 645.2 g/mol
Cat. No. B8087040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB-110 hydrochloride
Molecular FormulaC33H49ClN6O5
Molecular Weight645.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl
InChIInChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1
InChIKeyQHVXUZNJSKXTQC-PKPQYKQISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB-110 Hydrochloride: A Non-Peptidic PAR2 Agonist for Inflammation and Cancer Research Procurement


GB-110 hydrochloride is a potent, orally active, and non-peptidic agonist of the protease-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammatory diseases and cancer [1]. The compound selectively induces PAR2-mediated intracellular calcium release in HT29 human colorectal carcinoma cells with an EC50 of 0.28 μM (or 240±20 nM in a more precise mobilization assay) . As a hydrochloride salt, it offers enhanced aqueous solubility relative to its free base, facilitating in vitro and in vivo experimental workflows . GB-110 belongs to a class of small-molecule PAR2 modulators developed to overcome the limitations of peptide-based agonists, which typically suffer from low potency, poor bioavailability, and uncertain target selectivity [1].

Why GB-110 Hydrochloride Cannot Be Substituted by Generic PAR2 Agonists in Preclinical Research


PAR2 agonists exhibit marked differences in potency, selectivity, signaling bias, and pharmacokinetic properties, making simple interchange between compounds scientifically invalid. Peptide agonists such as SLIGRL-NH2 and 2f-LIGRLO-NH2 are widely used but possess poor oral bioavailability, rapid serum degradation, and lower potency in many assays, limiting their utility in chronic in vivo disease models [1]. Even among non-peptide agonists, variations in functional selectivity (e.g., differential activation of Gq-mediated calcium flux versus β-arrestin recruitment) and off-target receptor engagement can confound experimental interpretation [2]. The quantitative evidence below demonstrates that GB-110 hydrochloride occupies a distinct pharmacological space defined by a specific combination of potency, selectivity, and biophysical properties that are not replicated by in-class alternatives.

GB-110 Hydrochloride: Quantified Differentiation vs. PAR2 Agonist Comparators


Functional Potency vs. Endogenous and Peptide Agonists in Calcium Mobilization

In an intracellular calcium mobilization assay using HT29 colon cancer cells, GB-110 (GB110) exhibits an EC50 of 240±20 nM (pEC50 6.7±0.05), which is equipotent to the synthetic peptide agonist 2f-LIGRLO-NH2 (EC50 210±30 nM, pEC50 6.6±0.05). It is 10-fold more potent than the commonly used peptide agonist SLIGRL-NH2, but approximately 35-fold less potent than the endogenous protease activator trypsin (EC50 6±0.5 nM, pEC50 8.2±0.8) .

PAR2 agonism Calcium mobilization HT29 cells

PAR2 Subtype Selectivity Over PAR1 in Functional Assays

GB-110 selectively induces PAR2-mediated, but not PAR1-mediated, intracellular calcium release in HT29 cells at its effective concentration (EC50 0.28 μM). This selectivity profile is essential for dissecting PAR2-specific signaling pathways without confounding PAR1 activation [1].

Receptor selectivity PAR1 Off-target profiling

Comparative Binding Affinity and Functional Profile Across Signaling Pathways

In a comprehensive pharmacological profiling study, GB-110 demonstrated a binding pIC50 of 8.2±0.3 (competition binding), a calcium flux pEC50 of 7.5±0.1, an IP1 accumulation pEC50 of 6.5±0.1, a β-arrestin recruitment pEC50 of 7.3±0.1, and a pERK1/2 pEC50 of 8.2±0.1. In direct comparison, the peptide agonist SLIGKV-NH2 was significantly less potent across all measured endpoints, with pEC50/pIC50 values approximately 2-3 log units lower (e.g., binding pIC50 6.33±0.04, calcium flux pEC50 5.9±0.1) [1].

Radioligand binding Calcium flux β-arrestin recruitment ERK phosphorylation

Serum Stability vs. Peptide Agonists

The non-peptidic nature of GB-110 confers serum stability, a critical advantage over peptide-based PAR2 agonists such as SLIGRL-NH2 and 2f-LIGRLO-NH2, which are rapidly degraded by serum proteases. The original characterization study explicitly notes that GB-110 is serum stable, making it suitable for modulating PAR2 in disease models where peptide agonists fail due to rapid inactivation [1].

Serum stability In vivo suitability Peptidase resistance

Solubility and Formulation Profile for In Vitro and In Vivo Applications

GB-110 hydrochloride demonstrates excellent solubility in common experimental vehicles. In vitro, it achieves 125 mg/mL (193.73 mM) in DMSO and 25 mg/mL (38.75 mM) in water. For in vivo administration, a clear solution formulation at ≥2.33 mg/mL (3.61 mM) is achievable in a co-solvent system comprising 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which is suitable for oral or parenteral dosing in rodent studies . These solubility parameters enable flexible experimental design across concentration ranges without precipitation artifacts.

Solubility Formulation In vivo dosing

Optimized Application Scenarios for GB-110 Hydrochloride in Preclinical Research


In Vitro Dissection of PAR2-Specific Signaling in Co-Expressing Cell Systems

GB-110 hydrochloride is the preferred tool for in vitro studies requiring unambiguous attribution of effects to PAR2. Its demonstrated selectivity for PAR2 over PAR1 in calcium mobilization assays [1] ensures that observed responses are not confounded by PAR1 activation, a common limitation when using less selective agonists or endogenous proteases. This is particularly valuable in cell lines such as HT29, endothelial cells, or sensory neurons that co-express multiple PAR subtypes.

Chronic In Vivo Disease Modeling Requiring Oral Bioactivity and Serum Stability

For preclinical animal models of inflammatory disease or cancer where chronic, repeated dosing is required, GB-110 hydrochloride offers distinct advantages. Its non-peptidic structure confers serum stability, enabling sustained PAR2 engagement without the rapid degradation seen with peptide agonists [1]. The compound is orally bioactive, allowing for less invasive, repeated administration paradigms in rodents. The validated in vivo formulation (≥2.33 mg/mL in a DMSO/PEG300/Tween-80/saline co-solvent system) supports reliable dosing .

Pharmacological Profiling and Assay Development Across Multiple Signaling Pathways

GB-110 hydrochloride has been extensively characterized across Gq-mediated calcium flux, IP1 accumulation, β-arrestin recruitment, and ERK1/2 phosphorylation pathways [2]. This multi-pathway activity profile makes it an ideal reference agonist for developing and validating screening assays, for use as a positive control in high-throughput screening campaigns for PAR2 modulators, or for investigating biased signaling downstream of PAR2. Its consistent potency across assays reduces the need for extensive re-optimization when switching between experimental readouts.

Mechanistic Studies Comparing Small-Molecule vs. Peptidic PAR2 Activation

GB-110 hydrochloride serves as a well-defined non-peptide comparator to peptidic agonists like 2f-LIGRLO-NH2 and SLIGKV-NH2. Because GB-110 is equipotent to 2f-LIGRLO-NH2 in calcium mobilization but differs in chemical class [1], it enables researchers to differentiate between receptor pharmacology inherent to the agonist binding mode and effects specific to the chemical scaffold. This is particularly useful for studies investigating orthosteric vs. allosteric modulation of PAR2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GB-110 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.